molecular formula C8H17NO4 B13555132 o-(2-Ethoxyethyl)homoserine

o-(2-Ethoxyethyl)homoserine

Cat. No.: B13555132
M. Wt: 191.22 g/mol
InChI Key: YIRBNXGQJPYJLY-UHFFFAOYSA-N
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Description

o-(2-Ethoxyethyl)homoserine is a chemically modified derivative of L-homoserine, a non-proteinogenic amino acid involved in methionine biosynthesis pathways. This compound features a 2-ethoxyethyl group esterified to the hydroxyl oxygen of homoserine (Figure 1). Its synthesis typically involves etherification of L-homoserine with 2-ethoxyethyl reagents under controlled acidic or enzymatic conditions.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

2-amino-4-(2-ethoxyethoxy)butanoic acid

InChI

InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)

InChI Key

YIRBNXGQJPYJLY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(2-Ethoxyethyl)homoserine typically involves the reaction of homoserine with 2-ethoxyethanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce homoserine, which is then chemically modified to introduce the ethoxyethyl group .

Chemical Reactions Analysis

Types of Reactions

o-(2-Ethoxyethyl)homoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

o-(2-Ethoxyethyl)homoserine has several applications in scientific research:

Mechanism of Action

The mechanism of action of o-(2-Ethoxyethyl)homoserine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in the biosynthesis of methionine and threonine. It may also interact with other molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Homoserine Derivatives

Homoserine derivatives vary in their substituent groups, influencing their biochemical roles, stability, and enzymatic interactions. Below is a detailed comparison of o-(2-Ethoxyethyl)homoserine with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Substituent Group Molecular Formula Key Role in Biosynthesis Synthesis Method Stability/Reactivity
This compound 2-Ethoxyethyl (-OCH₂CH₂OCH₂CH₃) C₈H₁₅NO₅⁺ Hypothetical intermediate (less studied) Etherification of L-homoserine Moderate stability in aqueous solutions
O-Acetyl-L-homoserine Acetyl (-OCOCH₃) C₆H₁₁NO₅ Methionine precursor in Corynebacterium glutamicum Acetylation using acetic anhydride/perchloric acid Hydrolytically labile
O-Succinyl-L-homoserine Succinyl (-OCOCH₂CH₂CO₂H) C₈H₁₃NO₇ Methionine precursor in Escherichia coli Succinylation via homoserine succinyltransferase Stable under physiological pH
O-Phospho-L-homoserine Phosphate (-OPO₃H₂) C₄H₁₀NO₇P Branch point in threonine/methionine pathways in plants Phosphorylation by homoserine kinase High polarity, enzyme-dependent reactivity

Key Research Findings

Enzymatic Specificity: Homoserine acetyltransferase (HTA) in Leptospira interrogans catalyzes the transfer of acetyl groups to homoserine, forming O-acetyl-L-homoserine. This enzyme operates via a "ping-pong" mechanism, where the catalytic triad (serine, histidine, aspartate) exhibits conformational flexibility during acetylation .

Thermodynamic Stability :

  • O-Acetyl-L-homoserine is prone to hydrolysis in aqueous environments due to its labile acetyl group, whereas O-succinyl-L-homoserine demonstrates greater stability at physiological pH, making it a preferred intermediate in bacterial systems .
  • The 2-ethoxyethyl group in this compound may enhance hydrophobicity and membrane permeability compared to acetyl or succinyl derivatives, though experimental data are lacking.

Biosynthetic Divergence :

  • Organisms like C. glutamicum utilize O-acetyl-L-homoserine for direct homocysteine synthesis via sulfhydrylases, while E. coli relies on O-succinyl-L-homoserine for the same pathway . This divergence highlights evolutionary adaptations in sulfur metabolism.

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